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molecular formula C10H8F2O3 B8767909 3-(3,5-Difluoro-4-methoxyphenyl)prop-2-enoic acid

3-(3,5-Difluoro-4-methoxyphenyl)prop-2-enoic acid

Cat. No. B8767909
M. Wt: 214.16 g/mol
InChI Key: DETUIHJOEHNQBZ-UHFFFAOYSA-N
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Patent
US04707488

Procedure details

A solution of 3-(3,5-difluoro-4-methoxyphenyl)propenoic acid (0.078 mol) in tetrahydrofuran (100 ml) and a slurry of 10% palladium on carbon (2 g) in ethyl acetate were reacted substantially as described in Example 7C above to obtain 16.7 g (99%), white crystals: mp 72°-73°.
Quantity
0.078 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]([OH:15])=[O:14])[CH:5]=[C:6]([F:10])[C:7]=1[O:8][CH3:9]>O1CCCC1.[Pd].C(OCC)(=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH2:11][CH2:12][C:13]([OH:15])=[O:14])[CH:5]=[C:6]([F:10])[C:7]=1[O:8][CH3:9]

Inputs

Step One
Name
Quantity
0.078 mol
Type
reactant
Smiles
FC=1C=C(C=C(C1OC)F)C=CC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain 16.7 g (99%), white crystals

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=C(C1OC)F)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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